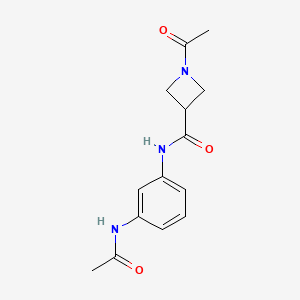
N-(3-アセトアミドフェニル)-1-アセチルアゼチジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring, an acetamidophenyl group, and an acetyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
科学的研究の応用
N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide has several applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate specific biochemical pathways.
Industry: The compound can be utilized in the development of new materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3-acetamidophenyl intermediate: This step involves the acetylation of 3-aminophenol to form 3-acetamidophenol.
Azetidine ring formation: The next step involves the cyclization of the intermediate to form the azetidine ring. This can be achieved through a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the azetidine ring to form the target compound.
Industrial Production Methods
Industrial production of N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide may involve optimization of the synthetic route to enhance yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to improve the efficiency of each step.
化学反応の分析
Types of Reactions
N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
作用機序
The mechanism of action of N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
3-acetamidophenol: A related compound with similar structural features but lacking the azetidine ring.
Acetaminophen: Another related compound with analgesic and antipyretic properties.
Uniqueness
N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide is unique due to the presence of the azetidine ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness can be leveraged in various scientific applications to achieve specific outcomes.
特性
IUPAC Name |
N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9(18)15-12-4-3-5-13(6-12)16-14(20)11-7-17(8-11)10(2)19/h3-6,11H,7-8H2,1-2H3,(H,15,18)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZFWQBUZQPDRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2CN(C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














